Azaconazole Azaconazole Azaconazole is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups. A fungicide used mainly in ornamental crops to control canker and other diseases. Azaconazole is moderately toxic to mammals but is not expected to bioaccumulate. It is moderately toxic to birds, fish and aquatic invertebrates. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a dichlorobenzene, a cyclic ketal, a dioxolane, a member of triazoles, a conazole fungicide and a triazole fungicide.
Brand Name: Vulcanchem
CAS No.: 60207-31-0
VCID: VC0519984
InChI: InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2
SMILES: C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C12H11Cl2N3O2
Molecular Weight: 300.14 g/mol

Azaconazole

CAS No.: 60207-31-0

Cat. No.: VC0519984

Molecular Formula: C12H11Cl2N3O2

Molecular Weight: 300.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azaconazole - 60207-31-0

Specification

Description Azaconazole is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups. A fungicide used mainly in ornamental crops to control canker and other diseases. Azaconazole is moderately toxic to mammals but is not expected to bioaccumulate. It is moderately toxic to birds, fish and aquatic invertebrates. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a dichlorobenzene, a cyclic ketal, a dioxolane, a member of triazoles, a conazole fungicide and a triazole fungicide.
CAS No. 60207-31-0
Molecular Formula C12H11Cl2N3O2
Molecular Weight 300.14 g/mol
IUPAC Name 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Standard InChI InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2
Standard InChI Key AKNQMEBLVAMSNZ-UHFFFAOYSA-N
SMILES C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Appearance Solid powder

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